molecular formula C9H9ClN4O2 B12976053 Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Cat. No.: B12976053
M. Wt: 240.64 g/mol
InChI Key: SEBAVTWKQYKUPX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a]triazine-2-carboxamide
  • Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a]triazine-2-thiol

Uniqueness

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C9H9ClN4O2/c1-3-16-8(15)7-11-6-4-5(2)13-14(6)9(10)12-7/h4H,3H2,1-2H3

InChI Key

SEBAVTWKQYKUPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=N1)Cl)C

Origin of Product

United States

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